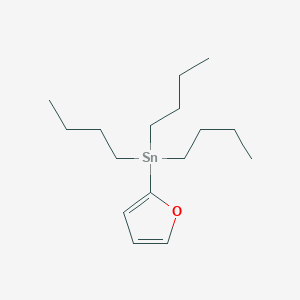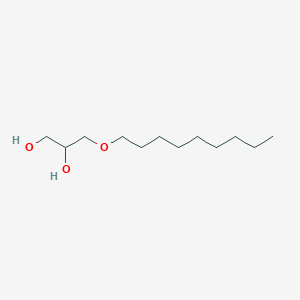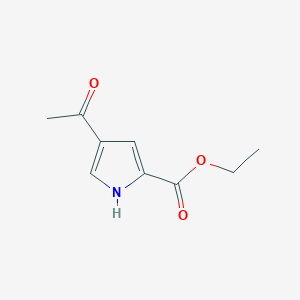
Ethyl 4-acetyl-1H-pyrrole-2-carboxylate
説明
Ethyl 4-acetyl-1H-pyrrole-2-carboxylate is a chemical compound with the CAS Number: 119647-69-7. It has a molecular weight of 181.19 and its IUPAC name is ethyl 4-acetyl-1H-pyrrole-2-carboxylate . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for Ethyl 4-acetyl-1H-pyrrole-2-carboxylate is 1S/C9H11NO3/c1-3-13-9(12)8-4-7(5-10-8)6(2)11/h4-5,10H,3H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
Ethyl 4-acetyl-1H-pyrrole-2-carboxylate is a solid at room temperature . More specific physical and chemical properties are not available in the retrieved documents.科学的研究の応用
Role in Natural Products
Pyrrole-2-carboxaldehyde (Py-2-C) derivatives, which include Ethyl 4-acetyl-1H-pyrrole-2-carboxylate, have been isolated from many natural sources, including fungi, plants (roots, leaves, and seeds), and microorganisms . These molecules containing the Py-2-C skeleton have various biological functions .
Diabetes Research
The well-known diabetes molecular marker, pyrraline, which is produced after sequential reactions in vivo, has a Py-2-C skeleton . This suggests that Ethyl 4-acetyl-1H-pyrrole-2-carboxylate could potentially be used in diabetes research.
Physiological Activities
Compounds containing the Py-2-C group have been found to have various physiological activities . This suggests that Ethyl 4-acetyl-1H-pyrrole-2-carboxylate could be used in physiological studies.
Therapeutic Applications
Pyrrole and its derivatives are present in therapeutically active compounds including fungicides, antibiotics, anti-inflammatory drugs, cholesterol reducing drugs, and antitumor agents . Ethyl 4-acetyl-1H-pyrrole-2-carboxylate, being a pyrrole derivative, could potentially have similar applications.
Hypolipidemic Effects
Although not directly related to Ethyl 4-acetyl-1H-pyrrole-2-carboxylate, other pyrrole derivatives have demonstrated potent hypolipidemic effects in mice . This suggests that Ethyl 4-acetyl-1H-pyrrole-2-carboxylate could potentially be used in lipid-lowering research.
Chemical Synthesis
Ethyl 4-acetyl-1H-pyrrole-2-carboxylate could potentially be used as a starting material or intermediate in the synthesis of other complex organic compounds .
Safety and Hazards
The safety information available indicates that Ethyl 4-acetyl-1H-pyrrole-2-carboxylate may be harmful. The hazard statements include H302, H315, H319, H335, which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively . Precautionary statements include P261, P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes: rinse cautiously with water for several minutes .
作用機序
Mode of Action
It is known that pyrrole derivatives can interact with various biological targets, leading to a wide range of physiological effects .
Biochemical Pathways
Pyrrole derivatives have been isolated from many natural sources, including fungi, plants, and microorganisms . They are involved in various biological functions, suggesting that molecules containing this skeleton may affect multiple biochemical pathways .
特性
IUPAC Name |
ethyl 4-acetyl-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-3-13-9(12)8-4-7(5-10-8)6(2)11/h4-5,10H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHZSCVNFRGWVRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CN1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70570689 | |
| Record name | Ethyl 4-acetyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70570689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-acetyl-1H-pyrrole-2-carboxylate | |
CAS RN |
119647-69-7 | |
| Record name | Ethyl 4-acetyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70570689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

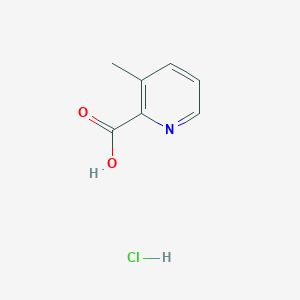
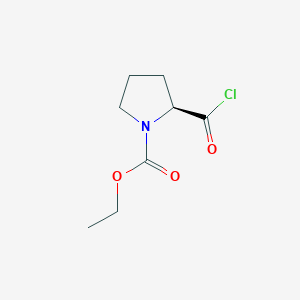
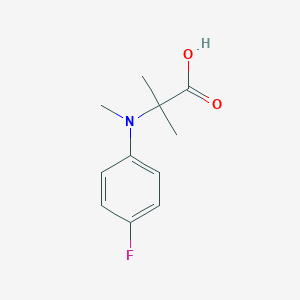
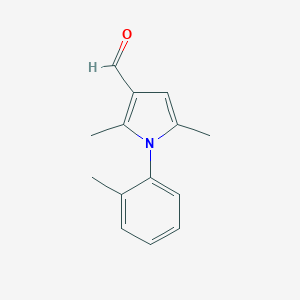

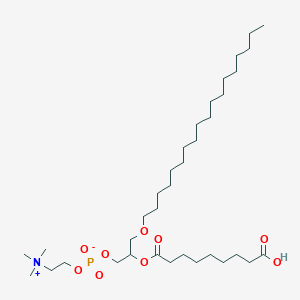
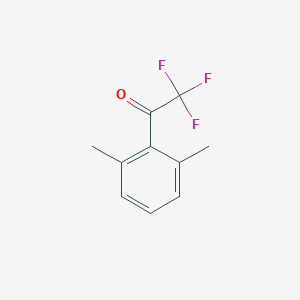

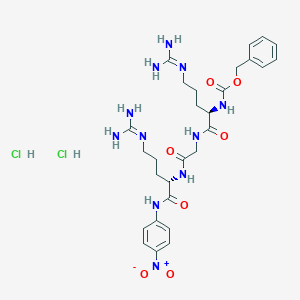
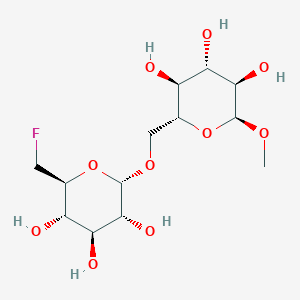
![4-(5,5,8,8-Tetramethyl-6,7-dihydrobenzo[f][1]benzofuran-2-yl)benzoic acid](/img/structure/B54033.png)
